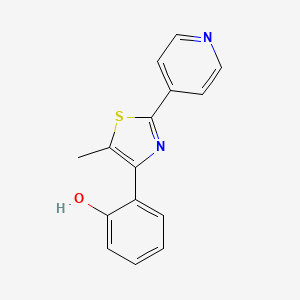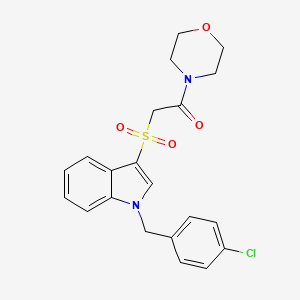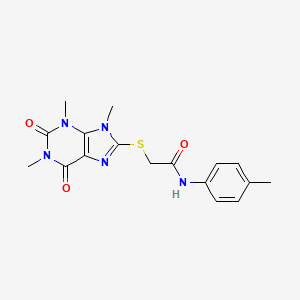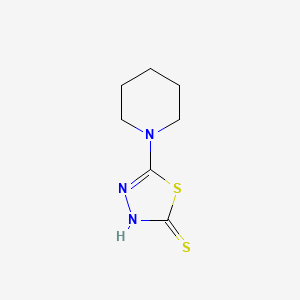
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole is a heterocyclic compound . It is a solid substance with a linear formula of C14H10N2OS . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases has been described, which involved the use of FTIR and NMR for characterization . Another study reported the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole can be represented by the SMILES stringOc1ccccc1-c2csc(n2)-c3ccncc3 . This indicates that the compound contains a hydroxyphenyl group, a methyl group, a pyridyl group, and a thiazole ring . Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole have not been found, studies on similar compounds provide some insights. For example, a study on the syntheses of pyrimidines reported that the prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy .Physical And Chemical Properties Analysis
The compound is a solid substance . Its molecular weight is 254.31 . The InChI key, which is a unique identifier for chemical substances, isIJAOLTKSJPWGRO-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis of Thiazolo Pyridines
The compound plays a crucial role in the synthesis of thiazolo pyridines . The combination of two potentially bioactive heterocyclic moieties (thiazole and pyridine) into a single ‘matrix’ is a systematic approach toward the discovery of drug-like molecules .
Antioxidant Activity
Some derivatives of thiazolo pyridines, which can be synthesized using the compound, have been found to exhibit high antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.
Herbicidal Activity
Thiazolo pyridine derivatives have also been found to possess herbicidal activity . This suggests potential applications in agriculture for controlling unwanted plant growth.
Antimicrobial Activity
The compound’s derivatives have demonstrated antimicrobial properties , indicating potential use in the development of new antimicrobial agents.
Anti-inflammatory Activity
Thiazolo pyridine derivatives have shown anti-inflammatory effects , suggesting potential applications in the treatment of inflammatory diseases.
Antitumor Activity
Some derivatives have exhibited antitumor activities , indicating potential use in cancer therapy.
Safety and Hazards
Direcciones Futuras
Future research could focus on further exploring the synthesis, characterization, and potential applications of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole. Given the diverse pharmacological effects of similar compounds, it would be interesting to investigate the potential therapeutic roles of this compound .
Propiedades
IUPAC Name |
2-(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-14(12-4-2-3-5-13(12)18)17-15(19-10)11-6-8-16-9-7-11/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQSWEWBXXVVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)





![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)


![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)

